molecular formula C10H10N2O5 B582045 2-(4-Acetamido-3-nitrophenyl)acetic acid CAS No. 90916-02-2

2-(4-Acetamido-3-nitrophenyl)acetic acid

Cat. No.: B582045
CAS No.: 90916-02-2
M. Wt: 238.199
InChI Key: GNUOPHZTNJHKLK-UHFFFAOYSA-N
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Description

2-(4-Acetamido-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C10H10N2O5. It is characterized by the presence of an acetamido group, a nitro group, and a phenylacetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Acetamido-3-nitrophenyl)acetic acid can be synthesized through a multi-step process involving the nitration of phenylacetic acid, followed by acetylation and subsequent reactions to introduce the acetamido group. The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetamido-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-(4-Acetamido-3-nitrophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(4-Acetamido-3-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various effects. The acetamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetamido-3-nitrophenyl)acetic acid is unique due to the presence of both the acetamido and nitro groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-(4-acetamido-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-8-3-2-7(5-10(14)15)4-9(8)12(16)17/h2-4H,5H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUOPHZTNJHKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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